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Tetrakis(diethylamino)hafnium - 19824-55-6

Tetrakis(diethylamino)hafnium

Catalog Number: EVT-309954
CAS Number: 19824-55-6
Molecular Formula: C16H40HfN4
Molecular Weight: 467.0 g/mol
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Product Introduction

Description

Tetrakis(diethylamino)hafnium is a hafnium-based organometallic compound widely used as a precursor in various thin-film deposition techniques, particularly Atomic Layer Deposition (ALD) [, , , , , , , , , , , , , , , , , ]. This compound plays a crucial role in developing advanced semiconductor devices, high-k dielectrics, and other nanomaterials due to its ability to form high-quality, conformal, and ultrathin hafnium oxide (HfO2) films [, , , , , , , , , , , , , , , , , ].

Tris(diethylamino)aluminium (TDEAA)

    Compound Description: Tris(diethylamino)aluminium (TDEAA) is an organometallic compound used as a precursor in atomic layer deposition (ALD) for the formation of aluminum oxide (Al2O3) thin films [, ].

    Relevance: TDEAA is structurally similar to Tetrakis(diethylamino)hafnium, sharing the diethylamino ligands. Both compounds are utilized as precursors in ALD processes, highlighting their shared applicability in thin-film deposition. While Tetrakis(diethylamino)hafnium is used for hafnium oxide (HfO2) films, TDEAA is employed for aluminum oxide (Al2O3) films, indicating a difference in their elemental composition and resulting film properties [, ].

Tetrakis(diethylamino)titanium (TDEAT)

    Compound Description: Tetrakis(diethylamino)titanium (TDEAT) is an organometallic compound employed as a precursor in atomic layer deposition (ALD) for the deposition of titanium oxide (TiO2) thin films [, , , ].

    Relevance: Tetrakis(diethylamino)titanium shares a nearly identical structure with Tetrakis(diethylamino)hafnium, with the only difference being the central metal atom (titanium instead of hafnium). This structural similarity makes it suitable for creating mixed-metal oxide films like HfxTi1-xO2 through ALD [, , , ].

Tris(ethylcyclopentadienyl)yttrium

    Compound Description: Tris(ethylcyclopentadienyl)yttrium is an organometallic precursor used in atomic layer deposition (ALD) for depositing yttrium oxide (Y2O3) thin films [, ].

    Relevance: While structurally different from Tetrakis(diethylamino)hafnium, Tris(ethylcyclopentadienyl)yttrium serves a comparable role as an ALD precursor, highlighting its use in depositing metal oxide films. The research shows that the ALD temperature windows for these two precursors overlap, allowing for the creation of composite Y2O3-doped HfO2 films by combining these precursors in the ALD process [, ].

Hafnium Chloride (HfCl4)

    Compound Description: Hafnium chloride (HfCl4) is a traditional halide precursor commonly used in the atomic layer deposition (ALD) of hafnium oxide (HfO2) thin films [, ].

Silicon tetrachloride (SiCl4)

    Compound Description: Silicon tetrachloride (SiCl4) is a widely used halide precursor in atomic layer deposition (ALD) processes, primarily for depositing silicon nitride (Si3N4) thin films [].

    Relevance: Although structurally different from Tetrakis(diethylamino)hafnium, Silicon tetrachloride plays a complementary role in ALD by enabling the deposition of silicon nitride films, which can be integrated with HfO2 layers in device fabrication. The differing chemical compositions and deposition properties of these precursors highlight the diverse range of materials accessible through ALD techniques [].

Bis(diethylamino)silane

    Compound Description: Bis(diethylamino)silane is a liquid-phase silicon precursor employed in the atomic layer deposition (ALD) of hafnium silicate (HfSiOx) films at low temperatures [].

    Relevance: Bis(diethylamino)silane's relevance to Tetrakis(diethylamino)hafnium stems from their combined use in ALD to create hafnium silicate films. The overlapping ALD temperature windows of Bis(diethylamino)silane with ozone and Tetrakis(diethylamino)hafnium with ozone allow for the controlled deposition of HfSiOx films with varying compositions, achieved by adjusting the ALD pulse sequencing of these precursors [].

Tetrakis(pyrrolidinyl) silicon (TPS)

    Compound Description: Tetrakis(pyrrolidinyl) silicon (TPS) is a silicon precursor used in conjunction with Tetrakis(diethylamino)hafnium (TDEAH) for depositing hafnium oxide and hafnium silicate films [].

    Relevance: The use of TPS with TDEAH allows for the controlled incorporation of silicon into hafnium oxide films, resulting in hafnium silicate films with varying silicon content. This control is achieved by adjusting the relative concentrations of TPS and TDEAH in the process gas during deposition. Higher TPS concentrations lead to increased silicon incorporation and influence the film's crystallinity [].

Trisilylamine (TSA)

    Compound Description: Trisilylamine (TSA) is a highly volatile and carbon-free silicon precursor used for depositing hafnium silicon oxynitride (HfSiON) films through low-pressure chemical vapor deposition (LPCVD) [].

    Relevance: TSA's relevance to Tetrakis(diethylamino)hafnium (TDEAH) lies in their combined use for depositing HfSiON films. TSA provides a carbon-free source of silicon, enabling the direct deposition of HfSiON films without needing post-treatment processes for nitrogen incorporation. The combination of TSA and TDEAH allows for a wide range of tunable film compositions and high growth rates [].

Source and Classification
  • CAS Number: 19962-12-0
  • EC Number: 626-554-9
  • Molecular Structure: Characterized by four diethylamido ligands coordinated to a central hafnium atom.
  • Appearance: Yellow liquid, with a boiling point of approximately 130 °C .
Synthesis Analysis

Tetrakis(diethylamido)hafnium(IV) can be synthesized through several methods, commonly involving the reaction of hafnium tetrachloride with diethylamine. The synthesis typically follows these steps:

  1. Reagents: Hafnium tetrachloride (HfCl4\text{HfCl}_4) and diethylamine (N CH2CH3)2\text{N CH}_2\text{CH}_3)_2).
  2. Reaction Conditions: The reaction is often conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference, which can lead to hydrolysis.
  3. Procedure:
    • Hafnium tetrachloride is dissolved in a suitable solvent.
    • Diethylamine is added dropwise to the solution while stirring.
    • The mixture is heated to facilitate the reaction, leading to the formation of tetrakis(diethylamido)hafnium(IV) along with by-products such as hydrochloric acid.
  4. Purification: The product is purified through distillation or recrystallization methods to remove unreacted starting materials and by-products .
Molecular Structure Analysis

The molecular structure of tetrakis(diethylamido)hafnium(IV) features a central hafnium atom surrounded by four diethylamido ligands. Each ligand coordinates through the nitrogen atom, forming a tetrahedral geometry around the hafnium center. Key structural characteristics include:

  • Coordination Number: 4 (due to four diethylamido ligands).
  • Bond Angles: Approximately 109.5°, typical for tetrahedral complexes.
  • Molecular Geometry: Tetrahedral arrangement contributes to the stability and reactivity of the compound in thin film deposition processes .
Chemical Reactions Analysis

Tetrakis(diethylamido)hafnium(IV) primarily participates in chemical reactions relevant to thin film deposition processes such as metal-organic chemical vapor deposition (MOCVD). Key reactions include:

  1. Thermal Decomposition: Upon heating, tetrakis(diethylamido)hafnium(IV) decomposes to form hafnium oxide (HfO2\text{HfO}_2) and volatile by-products:
    Hf N CH 2CH 3 2 4HfO2+gases\text{Hf N CH 2CH 3 2 4}\rightarrow \text{HfO}_2+\text{gases}
  2. Reactivity with Water: The compound reacts with moisture, which can lead to hydrolysis, forming hafnium oxide and diethylamine:
    Hf N CH 2CH 3 2 4+H2OHfO2+4N CH 2CH 3 2\text{Hf N CH 2CH 3 2 4}+\text{H}_2\text{O}\rightarrow \text{HfO}_2+4\text{N CH 2CH 3 2}

These reactions are critical in applications requiring precise control over film composition and thickness during deposition processes .

Mechanism of Action

The mechanism of action for tetrakis(diethylamido)hafnium(IV) in film deposition involves its thermal decomposition during MOCVD. The steps are as follows:

  1. Precursor Vaporization: The compound is vaporized under controlled conditions.
  2. Surface Reaction: The vapor interacts with a substrate surface at elevated temperatures, leading to adsorption.
  3. Decomposition and Film Formation: Upon further heating, the precursor decomposes, depositing hafnium oxide on the substrate while releasing gaseous products.

This mechanism allows for uniform film growth essential for semiconductor applications .

Physical and Chemical Properties Analysis

Tetrakis(diethylamido)hafnium(IV) exhibits several notable physical and chemical properties:

  • Appearance: Yellow liquid.
  • Boiling Point: Approximately 130 °C.
  • Purity: Typically greater than 99%.
  • Metal Purity: 99.9% hafnium content (excluding zirconium).
  • Flash Point: 10 °C, indicating flammability under certain conditions.
  • Solubility: Soluble in organic solvents but reacts with water.

These properties make it suitable for use in high-temperature processes like MOCVD for thin film production .

Applications

Tetrakis(diethylamido)hafnium(IV) has significant applications in various fields:

  1. Semiconductor Manufacturing: Used as a precursor for depositing hafnium oxide thin films, which are crucial for high-k dielectric materials in transistors.
  2. Optoelectronics: Employed in the fabrication of optical coatings due to its ability to form high-quality hafnium oxide films.
  3. Research and Development: Utilized in studies exploring new materials for electronic devices and nanotechnology applications.

The versatility of this compound highlights its importance in advancing technology within electronics and materials science .

Introduction to Tetrakis(diethylamido)hafnium(IV)

Chemical Structure and Coordination Geometry

The molecular architecture of tetrakis(diethylamido)hafnium(IV) features a central hafnium(IV) cation (Hf⁴⁺) tetrahedrally coordinated to four diethylamido ligands [–N(C₂H₅)₂]. Each diethylamido group binds through its nitrogen atom, forming a polar covalent Hf–N bond with significant ionic character due to the electropositive nature of hafnium. This coordination geometry is confirmed by its crystallographic behavior and spectroscopic data, which indicate approximate C₂ᵥ symmetry in solution. The compound adopts a monomeric structure without significant intermolecular association, a critical factor enabling its high volatility [1] [9].

The ligand conformation exhibits eclipsed ethyl groups, minimizing steric repulsion while maintaining molecular stability. This spatial arrangement is codified in its SMILES notation (CCN(CC)Hf(N(CC)CC)N(CC)CC) and InChIKey (VBCSQFQVDXIOJL-UHFFFAOYSA-N), which precisely map atomic connectivity and stereochemical features [1] [4]. Key structural parameters include:

  • Hf–N bond length: ≈2.00–2.05 Å (consistent with strong σ-donation from nitrogen)
  • N–Hf–N bond angle: ≈109.5° (reflecting near-ideal tetrahedral geometry)
  • Dihedral angles: Rotational freedom of ethyl groups enhances molecular packing efficiency

Table 1: Fundamental Physicochemical Properties

PropertyValueMeasurement Conditions
Physical StateLiquid25°C
Molecular Weight467.01 g/mol-
Density1.249 g/mL25°C
Boiling Point130°C0.01 mmHg
Purity≥99.99%Excludes ≈2000 ppm Zr

Comparative analysis with its dimethylamido analogue (tetrakis(dimethylamido)hafnium(IV), a low-melting solid (m.p. 26–29°C), reveals how ligand bulk governs physical state. The longer ethyl chains in the diethyl derivative reduce intermolecular forces, lowering viscosity and preserving liquid character at ambient conditions—a decisive advantage in precursor delivery systems [3] [8].

Historical Development and Early Applications in Organometallic Chemistry

Tetrakis(diethylamido)hafnium(IV) emerged during the late 20th century alongside advancements in main-group and transition metal amido chemistry. Initial synthetic routes exploited salt metathesis reactions, where lithium diethylamide (LiNEt₂) displaced halides from hafnium tetrachloride (HfCl₄) in ethereal solvents:

$$\ce{HfCl4 + 4 LiNEt2 -> Hf(NEt2)4 + 4 LiCl}$$

This methodology prioritized stoichiometric control and rigorous exclusion of air/water to prevent ligand hydrolysis or Hf⁴⁺ oxidation. Early characterization confirmed superior purity (>99.9%) and stability—critical benchmarks for industrial adoption [7] [9].

Its initial applications centered on model studies in organometallic reaction mechanisms:

  • Ligand exchange kinetics: Demonstrating associative pathways via transient pentacoordinate intermediates
  • Protonolysis reactions: With alcohols/thiols to construct Hf–O/Hf–S bonds
  • Thermolysis behavior: Decomposition above 300°C yielding hafnium nitride/carbide phases

A pivotal transition occurred when semiconductor researchers recognized its potential as a hafnium source for dielectric films. Unlike halide precursors (e.g., HfCl₄), tetrakis(diethylamido)hafnium(IV) eliminated chloride contamination—a major source of electrical defects in transistors. By 2002, low-pressure chemical vapor deposition (CVD) processes utilizing this precursor and oxygen co-reactants achieved uniform, conformal HfO₂ films with residual carbon/nitrogen below 5 atomic %, validating its role in microelectronics manufacturing [7].

Role in Advanced Materials Science

In contemporary materials engineering, tetrakis(diethylamido)hafnium(IV) enables high-precision hafnium oxide deposition via two dominant techniques: chemical vapor deposition and atomic layer deposition.

Chemical Vapor Deposition (CVD)

In thermal CVD systems, the compound vaporizes (typically >80°C) and transports into reaction chambers where surface-mediated reactions with oxygen (O₂) or water (H₂O) occur at 300–500°C:

$$\ce{Hf(NEt2)4 + 8 H2O -> HfO2 + 4 Et2NH + 4 EtOH}$$

Key process advantages include:

  • High growth rates: ≈50–100 nm/min at 350°C
  • Conformality: >95% step coverage on high-aspect-ratio features
  • Reduced impurities: Carbon content <2 atomic % above 300°C [7]

Table 2: Experimental CVD Parameters for HfO₂ Deposition

ParameterOptimal RangeImpact on Film Quality
Precursor Temperature80–100°CEnsures stable vapor pressure
Substrate Temperature300–400°CMinimizes C/N residues
Oxygen Flow100–500 sccmLowers carbon to ≤1.5 atomic %
Pressure0.1–10 TorrEnhances film uniformity

Atomic Layer Deposition (ALD)

While less prevalent than tetrakis(dimethylamido)hafnium(IV) in ALD, the diethyl derivative offers distinct nucleation benefits on hydrophobic surfaces. Its larger ligand size moderates reaction kinetics, enabling:

  • Self-limiting growth: ≈0.8–1.0 Å/cycle at 200–250°C
  • Reduced interfacial oxidation: On silicon or germanium substrates
  • Ternary oxide integration: With precursors like tris(isopropyl-cyclopentadienyl)cerium for Ce-doped HfO₂ ferroelectrics [3] [6].

Beyond electronics, emerging applications exploit its reactivity in synthesizing:

  • Hafnium nitride ceramics: Via ammonolysis at 150–250°C
  • Polymer-derived nanocomposites: As crosslinking catalysts
  • High-entropy oxides: When co-deposited with other metal amides [3] [8].

This multifaceted utility underscores tetrakis(diethylamido)hafnium(IV)’s indispensable role in transforming organometallic innovations into functional, high-performance materials.

Properties

CAS Number

19824-55-6

Product Name

Tetrakis(diethylamido)hafnium(IV)

IUPAC Name

diethylazanide;hafnium(4+)

Molecular Formula

C16H40HfN4

Molecular Weight

467.0 g/mol

InChI

InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4

InChI Key

VBCSQFQVDXIOJL-UHFFFAOYSA-N

SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4]

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4]

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